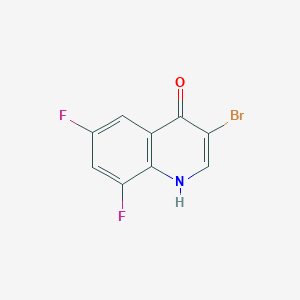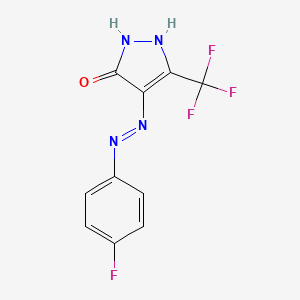
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(4-fluorophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(4-fluorophenyl)hydrazone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(4-fluorophenyl)hydrazone typically involves the reaction of 4,5-dihydro-3-(trifluoromethyl)pyrazole-4,5-dione with 4-fluorophenylhydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The crude product can be purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(4-fluorophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(4-fluorophenyl)hydrazone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(4-fluorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. For instance, it inhibits acetylcholinesterase activity, leading to the accumulation of acetylcholine in the synaptic cleft, which affects neural transmission . Additionally, it induces oxidative stress by increasing the levels of reactive oxygen species, leading to cellular damage .
Vergleich Mit ähnlichen Verbindungen
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-(4-fluorophenyl)hydrazone can be compared with other pyrazole derivatives such as:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Known for its neurotoxic potentials.
3-(trifluoromethyl)pyrazole: Used in copper-catalyzed pyrazole N-arylation.
The uniqueness of this compound lies in its specific substitution pattern and its diverse biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H6F4N4O |
|---|---|
Molekulargewicht |
274.17 g/mol |
IUPAC-Name |
4-[(4-fluorophenyl)diazenyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H6F4N4O/c11-5-1-3-6(4-2-5)15-16-7-8(10(12,13)14)17-18-9(7)19/h1-4H,(H2,17,18,19) |
InChI-Schlüssel |
FCOFOINMIOSTPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(NNC2=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)
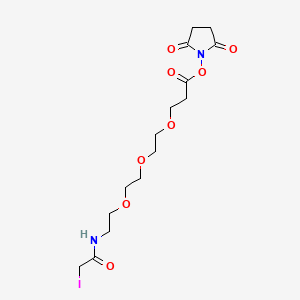

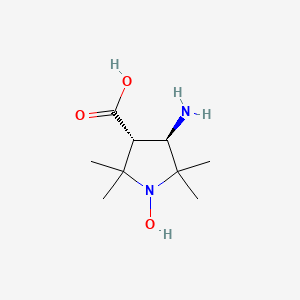
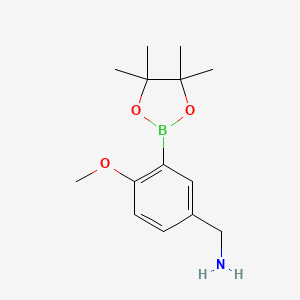
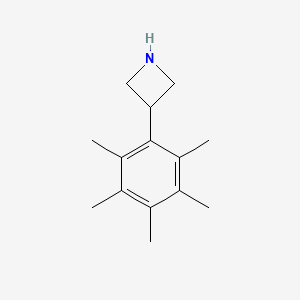
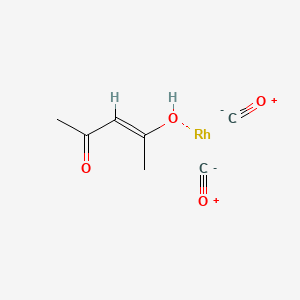

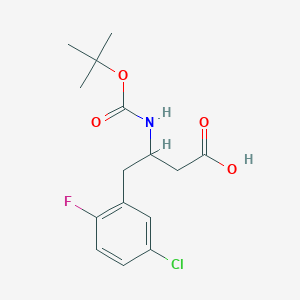
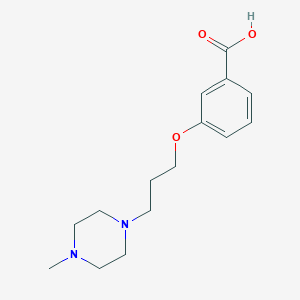
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
